6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide is a synthetic compound known for its potential in medicinal chemistry. Its structure consists of a pyridine ring with a cyano group at the 6th position and a carboxamide group at the 3rd position. It features a chiral cyclopentyl group with a 3-methoxypyrrolidine substituent, adding to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes. One common method involves the cyclization of an appropriately substituted pyridine derivative with a cyclopentane derivative. The process requires controlled conditions, such as specific temperature and pH, to ensure the correct configuration and high yield of the desired product.
Industrial Production Methods: In an industrial setting, large-scale production of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide involves optimized synthetic routes to maximize efficiency. Techniques like flow chemistry and batch processing may be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the cyano and pyridine groups makes it susceptible to oxidation under specific conditions.
Reduction: The carboxamide group can undergo reduction reactions, leading to amine derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary based on the substituent being introduced, but often involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Leads to various oxidized derivatives.
Reduction: Primarily results in amine derivatives.
Substitution: Produces a variety of substituted pyridine compounds, depending on the specific reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic pathways.
Biology: Biologically, 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide has shown potential as a ligand in the study of various biological receptors. Its interactions with proteins and enzymes help in understanding biological processes at a molecular level.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure suggests it may interact with specific molecular targets, offering potential as a lead compound in drug discovery and development.
Industry: Industrially, the compound's stability and reactivity make it suitable for use in the development of novel materials and chemical products. It serves as a building block for creating compounds with desirable physical and chemical properties.
Mechanism of Action
Mechanism: The mechanism by which 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide exerts its effects largely depends on its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways.
Molecular Targets and Pathways: The compound is believed to interact with various receptors and enzymes, such as G-protein coupled receptors and kinases. These interactions can modulate signaling pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Pyridine-3-carboxamide derivatives
Cyano-substituted pyridines
Chiral cyclopentyl derivatives
These related compounds share some structural similarities but differ in their chemical reactivity and biological activities, highlighting the distinctiveness of 6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide.
Properties
IUPAC Name |
6-cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-14-7-8-21(11-14)16-4-2-3-15(16)20-17(22)12-5-6-13(9-18)19-10-12/h5-6,10,14-16H,2-4,7-8,11H2,1H3,(H,20,22)/t14?,15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNHUGDHAVDPMU-JAIYHHTPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCCC2NC(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)[C@H]2CCC[C@H]2NC(=O)C3=CN=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.